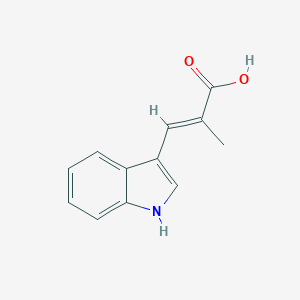
alpha-Methyl-1H-indole-3-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-1H-indole-3-acrylic acid, also known as AMIAA, is a synthetic compound that belongs to the class of indole-3-acrylic acid derivatives. It is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the regulation of the immune system. The inhibition of IDO by AMIAA has been shown to have significant implications in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Wirkmechanismus
Alpha-Methyl-1H-indole-3-acrylic acid inhibits IDO by binding to the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This leads to an increase in tryptophan levels, which is essential for the activation of T cells and the immune response. alpha-Methyl-1H-indole-3-acrylic acid has also been shown to have a direct effect on the immune system by promoting the activation of T cells and enhancing their function.
Biochemical and Physiological Effects:
alpha-Methyl-1H-indole-3-acrylic acid has been shown to have significant biochemical and physiological effects. It has been shown to increase the levels of tryptophan and reduce the levels of kynurenine, which is a metabolite of tryptophan. alpha-Methyl-1H-indole-3-acrylic acid has also been shown to enhance the function of T cells and promote the immune response. Additionally, alpha-Methyl-1H-indole-3-acrylic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Methyl-1H-indole-3-acrylic acid has several advantages and limitations for lab experiments. One advantage is its potent inhibitory effect on IDO, which makes it a valuable tool for studying the immune system. However, alpha-Methyl-1H-indole-3-acrylic acid's synthetic nature may limit its use in some experiments, and its high cost may make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of alpha-Methyl-1H-indole-3-acrylic acid. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of alpha-Methyl-1H-indole-3-acrylic acid's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of alpha-Methyl-1H-indole-3-acrylic acid in clinical trials for the treatment of various diseases.
Conclusion:
In conclusion, alpha-Methyl-1H-indole-3-acrylic acid is a synthetic compound that has significant potential in the treatment of various diseases. Its potent inhibitory effect on IDO makes it a valuable tool for studying the immune system. Further research is needed to determine its safety and efficacy in clinical trials and to investigate its potential use in combination with other drugs.
Synthesemethoden
Alpha-Methyl-1H-indole-3-acrylic acid can be synthesized through various methods, including the condensation of indole-3-acetaldehyde with alpha-methylacrylic acid in the presence of a catalyst. Another method involves the reaction of indole-3-acetic acid with alpha-methylacryloyl chloride in the presence of a base. The purity and yield of alpha-Methyl-1H-indole-3-acrylic acid can be improved by using different purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-1H-indole-3-acrylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have a significant inhibitory effect on IDO activity, which is involved in the regulation of immune responses. alpha-Methyl-1H-indole-3-acrylic acid has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Eigenschaften
Molekularformel |
C12H11NO2 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(E)-3-(1H-indol-3-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)6-9-7-13-11-5-3-2-4-10(9)11/h2-7,13H,1H3,(H,14,15)/b8-6+ |
InChI-Schlüssel |
MQUKDCDDXFKISK-SOFGYWHQSA-N |
Isomerische SMILES |
C/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
SMILES |
CC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



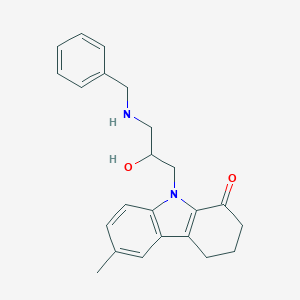
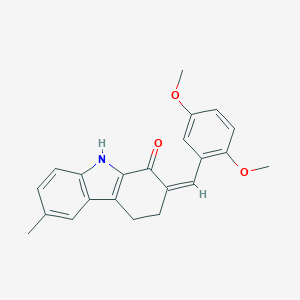
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)
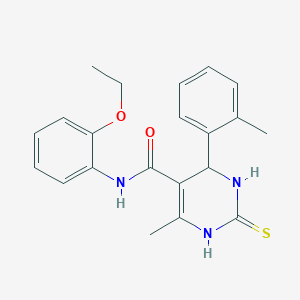
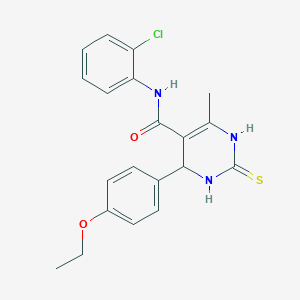
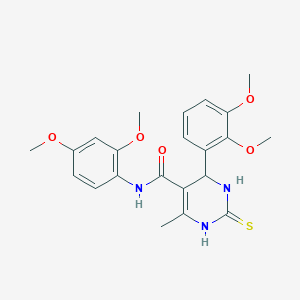
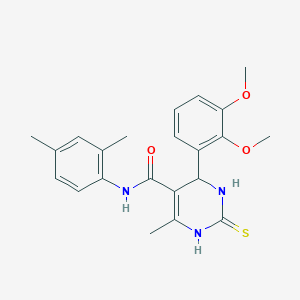
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)
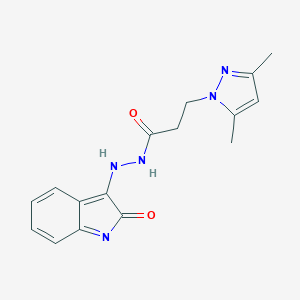
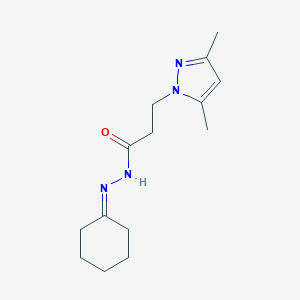
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)